![molecular formula C19H18N6OS B2862676 N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226441-35-5](/img/structure/B2862676.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Antiallergic Agents
The research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , shows potential antiallergic properties. A particular compound in this class was found to be significantly more potent than astemizole, a known antihistamine, in inhibiting histamine release from guinea pig peritoneal mast cells, indicating strong antiallergic potential (Menciu et al., 1999).
Insecticidal Activity
New heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential agricultural applications for compounds related to N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide in pest management (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
The synthesis of N-ethyl-3-indolyl heterocycles and their evaluation for antimicrobial activity highlight the potential for compounds in this class to act against various microbial pathogens. Some compounds showed high growth inhibition activities, suggesting possible applications in developing new antimicrobial agents (El-Sayed et al., 2016).
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound of interest, focuses on their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial in cancer cell metabolism, indicating that compounds in this class could have applications in cancer therapy (Shukla et al., 2012).
Antioxidant Activity
Novel 1H-3-indolyl derivatives have been evaluated as significant antioxidants, suggesting the potential for compounds related to the one to serve as effective scavengers of reactive oxygen species (ROS), which could have implications in preventing oxidative stress-related diseases (Aziz et al., 2021).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c26-17(20-9-6-13-11-23-16-5-2-1-4-15(13)16)10-14-12-27-19(24-14)25-18-21-7-3-8-22-18/h1-5,7-8,11-12,23H,6,9-10H2,(H,20,26)(H,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSAYJLEKYHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide |
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